molecular formula C21H24O3 B2559019 1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-one CAS No. 859666-12-9

1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-one

Cat. No. B2559019
CAS RN: 859666-12-9
M. Wt: 324.42
InChI Key: QPFQBBHLYAYWNV-UHFFFAOYSA-N
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Description

The compound “1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1’-cyclohexan]-5-one” is a chemical with the molecular formula C21H24O2S. It has an average mass of 340.479 Da and a monoisotopic mass of 340.149689 Da .


Molecular Structure Analysis

The molecular structure of this compound is complex, as indicated by its name. It contains a spiro[benzo[c]pyrano[3,2-g]chromene-9,1’-cyclohexan] core, which suggests a fused ring system with a spiro connection to a cyclohexane ring .


Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3, a boiling point of 534.0±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.5 mmHg at 25°C. Its enthalpy of vaporization is 85.3±3.0 kJ/mol, and it has a flash point of 276.7±32.9 °C. The index of refraction is 1.680, and it has a molar refractivity of 93.8±0.5 cm3 .

Scientific Research Applications

1. Synthesis and Structure

Research has led to the development of methods for synthesizing complex compounds including derivatives of 1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-one. These methods emphasize the need for catalyst- and solvent-free conditions, highlighting moderate to good yields, excellent site-selectivity, and broad substrate/functional group tolerance. Such compounds include pyrano[3,2-c]chromen-5-ones and various spiro derivatives, demonstrating the chemical versatility and potential utility of these compounds in various applications (Zhu et al., 2018).

2. Photochromic Properties

Spiro[fluorene-chromenes] and their derivatives have been investigated for their photochromic properties. Understanding the effects of introducing a spiro-C atom into the pyran ring on the photochromic properties of the chromenes contributes to our knowledge of these compounds' potential applications in materials science (Aldoshin et al., 1998).

3. Biological and Pharmaceutical Activities

Certain derivatives, such as spiro[benzo[g]chromene-oxindole], have been noted for their significant biological and pharmaceutical activities. These compounds have shown excellent antiproliferative activity against various cancer cell lines, indicating potential utility in medical and pharmaceutical applications (Pan et al., 2014).

4. Antibacterial and Antifungal Activities

The antibacterial and antifungal activities of spiro derivatives have also been evaluated, with certain compounds displaying activity against a range of microbial strains. This implies potential applications in the development of new antimicrobial agents (Bogdanov et al., 2007).

properties

IUPAC Name

spiro[1,2,3,4,10,11-hexahydroisochromeno[4,3-g]chromene-9,1'-cyclohexane]-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O3/c22-20-16-7-3-2-6-15(16)17-12-14-8-11-21(9-4-1-5-10-21)24-18(14)13-19(17)23-20/h12-13H,1-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFQBBHLYAYWNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCC3=CC4=C(C=C3O2)OC(=O)C5=C4CCCC5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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